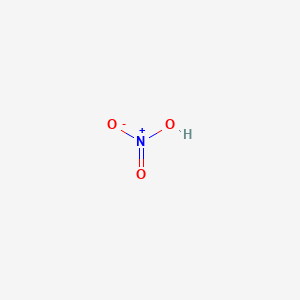
Dimemorfan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimemorfan, also known as 3,17-dimethylmorphinan, is an antitussive (cough suppressant) of the morphinan family . It is widely used in Japan and is also marketed in Spain and Italy . The drug was developed by Yamanouchi Pharmaceutical (now Astellas Pharma) and introduced in Japan in 1975 .
Synthesis Analysis
The synthesis of Dimemorfan has been reported in several studies. One method involves a succinct synthesis from commercially available 3-hydroxymorphinan . Another efficient synthesis of Dimemorfan starts from dextromethorphan .
Molecular Structure Analysis
Dimemorfan is an organic compound known as morphinans . These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic . The molecular formula of Dimemorfan is C18H25N .
Physical And Chemical Properties Analysis
Dimemorfan has a molecular weight of 255.398 Da . The solubility of Dimemorfan has been studied in solutions of various pH values . It was found to be almost constant at low pH, reached a maximum at pH 6.6, and decreased significantly with further increase of pH .
Mecanismo De Acción
Dimemorfan acts as a potent agonist of the σ1 receptor . Unlike dextromethorphan and dextrorphan, it does not act significantly as an NMDA receptor antagonist, thereby lacking dissociative effects and having reduced side effects and abuse potential . It has been suggested that Dimemorfan protects against ischemic stroke through activation of sigma-1 receptor-mediated mechanisms by decreasing glutamate accumulation .
Safety and Hazards
Propiedades
Número CAS |
36309-01-0 |
|---|---|
Fórmula molecular |
C18H25N |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
Clave InChI |
KBEZZLAAKIIPFK-NJAFHUGGSA-N |
SMILES isomérico |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
SMILES canónico |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Números CAS relacionados |
36304-84-4 (phosphate salt[1:1]) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



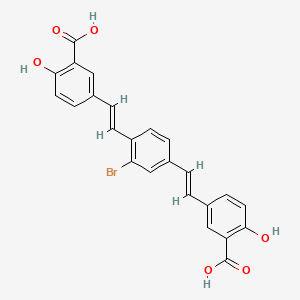
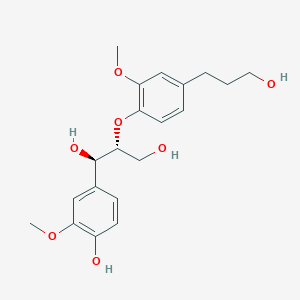
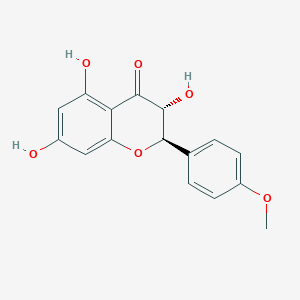
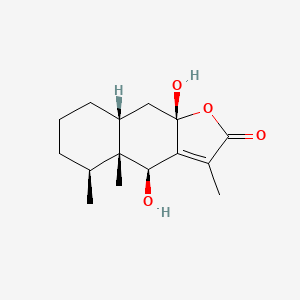
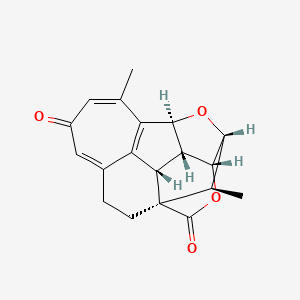
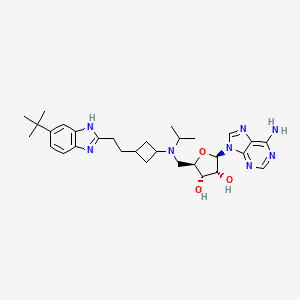

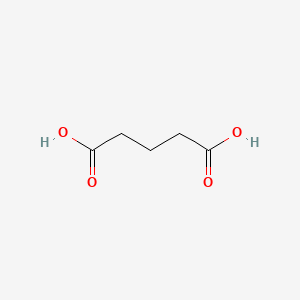
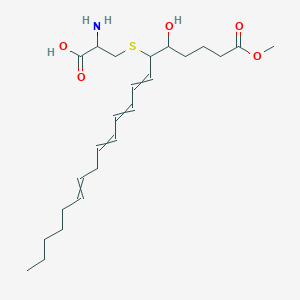

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)
